![molecular formula C33H48N4O21 B1495418 GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP CAS No. 1858223-99-0](/img/structure/B1495418.png)
GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl is a complex oligosaccharide derivative It is composed of three monosaccharides: N-acetylglucosamine, N-acetylneuraminic acid, and N-acetylgalactosamine, linked to a para-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect hydroxyl groups on the monosaccharides.
Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharides. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation or acidic conditions.
Attachment of Para-nitrophenyl Group: The final step involves the attachment of the para-nitrophenyl group to the oligosaccharide structure.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
化学反应分析
Types of Reactions
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate to cleave specific glycosidic bonds.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.
Substitution: Substitution reactions involve replacing functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Periodate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
科学研究应用
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling, immune response, and protein glycosylation.
Industry: Utilized in the production of glycosylated biomolecules and as a standard in analytical techniques.
作用机制
The mechanism of action of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl involves its interaction with specific enzymes and receptors. The compound can act as a substrate or inhibitor for glycosyltransferases and glycosidases, affecting glycosylation pathways and cellular processes. The molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that recognize glycan structures.
相似化合物的比较
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: can be compared with other similar compounds such as:
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine: Lacks the para-nitrophenyl group, making it less useful in certain analytical applications.
N-acetylglucosamine (1-4) [N-acetylneuraminic acid (2-3)] N-acetylgalactosamine: Different glycosidic linkages, leading to variations in biological activity and enzyme recognition.
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-methyl: Contains a methyl group instead of para-nitrophenyl, affecting its chemical properties and reactivity.
The uniqueness of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl lies in its specific glycosidic linkages and the presence of the para-nitrophenyl group, which enhances its utility in biochemical assays and research applications.
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFVBAMHWMDAT-PQEAEXJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
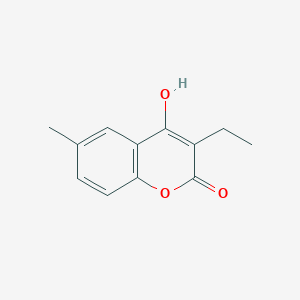

![2-Chloro-9,9'-spirobi[fluorene]](/img/structure/B1495347.png)
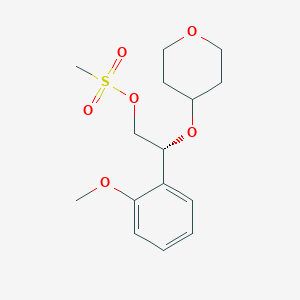


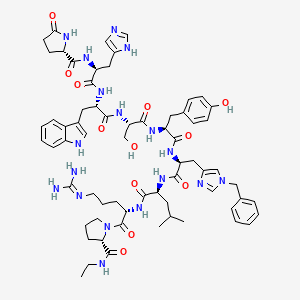
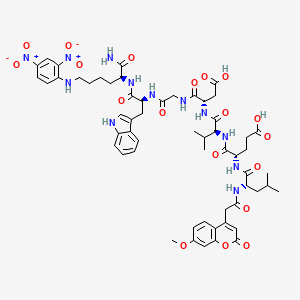
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1495373.png)

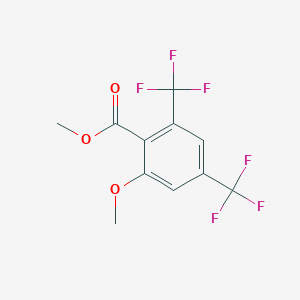
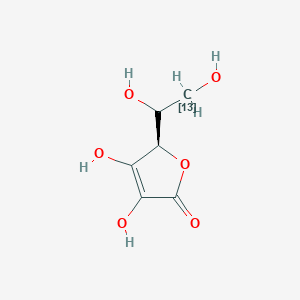
![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)
![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)
